
4-Azahomoadamantan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azahomoadamantan-5-one: is a synthetic molecule with a labile peroxide group. Its chemical formula is C₉H₁₄O₂ . The compound exhibits biological functions, including the ability to bind to and activate the benzodiazepine receptor. It forms an ethyl ester and an acid solution. Notably, its NMR spectra reveal stereoisomers in both acetonitrile and formamide solutions .
Vorbereitungsmethoden
There are two primary synthetic routes for producing 4-Azahomoadamantan-5-one:
-
Reaction with Sodium Methoxide in Methanol:
- Starting material: Benzonitrile
- Reactant: Sodium methoxide (NaOMe)
- Solvent: Methanol (MeOH)
- Conditions: Alcoholic solution, room temperature
- Mechanism: The reaction leads to the formation of this compound.
-
Reaction with Potassium Formate in Methanol:
- Starting material: Benzonitrile
- Reactant: Potassium formate (HCOOK)
- Solvent: Methanol (MeOH)
- Conditions: Alcoholic solution, room temperature
- Mechanism: The reaction yields this compound.
Analyse Chemischer Reaktionen
4-Azahomoadamantan-5-one undergoes various chemical reactions:
Oxidation: It can be oxidized to create a reactive intermediate, useful for further reactions (e.g., oxidation of alcohols or alkyl halides).
Reduction: Reduction reactions may also occur.
Substitution: The compound can participate in substitution reactions. Common reagents and conditions depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
The compound finds applications in:
Medicine: Due to its interaction with the benzodiazepine receptor, it may have potential therapeutic uses.
Chemistry: Researchers explore its reactivity and applications in organic synthesis.
Industry: Its unique properties may be harnessed for industrial processes.
Wirkmechanismus
The exact mechanism by which 4-Azahomoadamantan-5-one exerts its effects remains an active area of study. It likely involves molecular targets and specific pathways, but further research is needed.
Vergleich Mit ähnlichen Verbindungen
While 4-Azahomoadamantan-5-one is unique, it shares similarities with other heterocyclic compounds. a comprehensive comparison would require a detailed analysis of related structures.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(1R,8S)-4-azatricyclo[4.3.1.13,8]undecan-5-one |
InChI |
InChI=1S/C10H15NO/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10/h6-9H,1-5H2,(H,11,12)/t6-,7+,8?,9? |
InChI-Schlüssel |
OKDJIRNQPPBDKJ-QPIHLSAKSA-N |
Isomerische SMILES |
C1[C@@H]2CC3C[C@H]1CC(C2)NC3=O |
Kanonische SMILES |
C1C2CC3CC1CC(C2)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



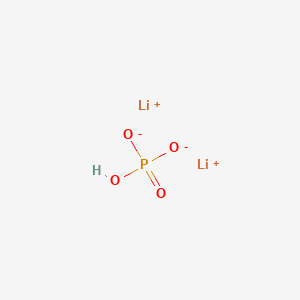

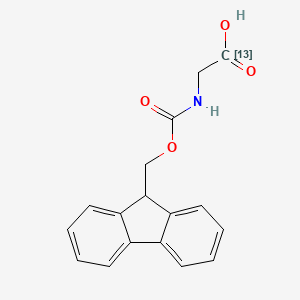
azanium](/img/structure/B12061565.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
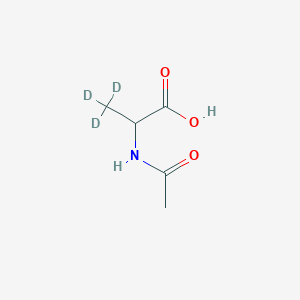
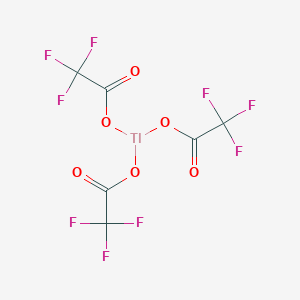
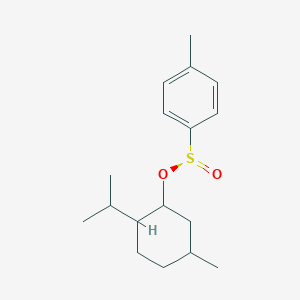
![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)


![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)
![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
